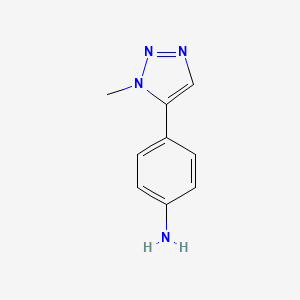

4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-(3-methyltriazol-4-yl)aniline |

InChI |

InChI=1S/C9H10N4/c1-13-9(6-11-12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3 |

InChI Key |

DNBDFBZEYLKIPN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=N1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 1 Methyl 1h 1,2,3 Triazol 5 Yl Aniline

Electrophilic and Nucleophilic Reactions at the Aniline (B41778) Amine Group

The primary amine (-NH₂) group attached to the phenyl ring is strongly nucleophilic and readily participates in reactions with a wide array of electrophiles. This reactivity is characteristic of aromatic amines and serves as a primary route for derivatization.

Acylation and Alkylation: The amine group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can undergo alkylation with alkyl halides, although controlling the degree of alkylation can be challenging. These reactions are fundamental for introducing new functional groups and building more complex molecular scaffolds.

Diazotization: A key reaction of the aniline amine group is diazotization, which involves treating the compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. icrc.ac.irnih.gov This process converts the primary amine into a highly reactive diazonium salt (-N₂⁺). This intermediate is rarely isolated and is typically used immediately in subsequent reactions.

The resulting diazonium salt is a potent electrophile and can undergo various transformations:

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or other anilines, in azo coupling reactions to form highly colored azo compounds. icrc.ac.irresearchgate.net This reaction is the basis for the synthesis of many dyes and pigments.

Sandmeyer Reactions: The diazonium group can be replaced by a variety of nucleophiles, including halides (-Cl, -Br), cyanide (-CN), and hydroxyl (-OH) groups, often with the use of a copper(I) salt catalyst.

Schiff Base Formation: The nucleophilic amine group readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.comktu.edu.tr This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. The resulting imine can be a stable final product or serve as an intermediate for further transformations, such as reduction to a secondary amine or cyclization reactions. ktu.edu.trchemmethod.com

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O) | N-Aryl Amide |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aryl Diazonium Salt |

| Azo Coupling | Aryl Diazonium Salt, Activated Aromatic Ring | Azo Compound |

| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) |

Transformations and Modifications of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is known for its high degree of aromaticity and thermal stability, making it generally resistant to many chemical transformations. The N1 position in the target molecule is already substituted with a methyl group. While the other nitrogen atoms (N2 and N3) possess lone pairs of electrons, their participation in reactions like alkylation is less common compared to the aniline amine group.

However, under specific conditions, the triazole ring can undergo significant structural changes. A notable transformation is a metal-free, two-step ring-opening and subsequent cyclization to form indole (B1671886) derivatives. mdpi.com This process is initiated by a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement. The resulting ketenimine intermediate can then be trapped by an amine nucleophile to form an N-aryl ethene-1,1-diamine, which is subsequently cyclized to the indole core in the presence of iodine. mdpi.com This reaction provides a sophisticated method for converting the triazole scaffold into a different, valuable heterocyclic system.

Cycloaddition and Condensation Reactions Involving the Compound

The participation of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline in cycloaddition and condensation reactions is largely dictated by the reactivity of its aniline moiety.

Condensation Reactions: As detailed in Section 3.1, the most prominent condensation reaction is the formation of Schiff bases with carbonyl compounds. mdpi.comktu.edu.tr These reactions are crucial for creating derivatives that can be further modified. For instance, Schiff bases derived from related amino-triazoles have been cyclized by treatment with thioglycolic acid to yield thiazolidinone derivatives. ktu.edu.tr Furthermore, derivatives of the core triazole-phenyl structure, such as those containing a ketone group, can participate in Claisen-Schmidt condensation with aldehydes to produce chalcones, which are precursors to various other heterocyclic systems like pyrazolines. mdpi.comnih.gov

Cycloaddition Reactions: The 1,2,3-triazole ring itself is a product of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. organic-chemistry.orgrsc.org Post-synthesis, the fully aromatic 1,2,3-triazole ring is a poor participant in further cycloaddition reactions. While some highly activated triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are potent dienophiles in Diels-Alder reactions, they are structurally and electronically distinct from the 1-methyl-1H-1,2,3-triazol-5-yl system. acgpubs.orgresearchgate.net Therefore, for the title compound to engage in cycloaddition, it would first need to be functionalized to introduce a reactive dienophilic or dipolarophilic group.

Synthesis of Complex Analogues and Functionalized Derivatives

The chemical reactivity of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline makes it a strategic starting point for the synthesis of a wide range of more complex molecules and functionalized analogues. The derivatization strategies primarily leverage the versatile chemistry of the aniline amine group.

The formation of Schiff bases serves as a gateway to numerous heterocyclic systems. For example, the imine bond can act as a reactive site for cyclization reactions, leading to the formation of new rings fused to the aniline scaffold. ktu.edu.trarabjchem.org

Similarly, the conversion of the amine to a diazonium salt opens up a vast number of synthetic possibilities through Sandmeyer and azo coupling reactions, allowing the introduction of a diverse set of functional groups onto the aromatic ring. icrc.ac.ir

Moreover, related structures containing a 1-aryl-5-methyl-1,2,3-triazole core have been shown to be valuable precursors for complex heterocycles. For example, 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl]ethanones undergo the Pfitzinger reaction with isatin (B1672199) to yield quinoline-4-carboxylic acids. researchgate.net These ethanone (B97240) derivatives can also be converted into oximes or condensed with various reagents to build even more elaborate structures containing pyrazoline and thiazole (B1198619) rings. nih.govmdpi.com These examples highlight the synthetic potential of the triazole-phenyl scaffold for creating intricate molecular architectures.

| Starting Material Derivative | Reaction | Reagent(s) | Product Class |

| 4-(...)-Aniline (Schiff Base) | Cyclization | Thioglycolic Acid | Thiazolidinone |

| 4-(...)-Aniline (Diazonium Salt) | Azo Coupling | Activated Aromatic | Azo Dye |

| 1-[5-Methyl-1-(...)-triazol-4-yl]ethanone | Pfitzinger Reaction | Isatin | Quinoline Derivative |

| 1-[5-Methyl-1-(...)-triazol-4-yl]ethanone | Condensation | Aromatic Aldehyde | Chalcone |

| 1-[5-Methyl-1-(...)-triazol-4-yl]ethanone | Condensation | Hydroxylamine | Oxime |

Spectroscopic Characterization and Advanced Structural Elucidation of 4 1 Methyl 1h 1,2,3 Triazol 5 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the aniline (B41778) ring would likely appear as a set of multiplets or distinct doublets in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. The chemical shifts of these protons would be influenced by the electron-donating amino group and the triazole substituent.

The proton on the triazole ring would likely resonate as a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring. The methyl group attached to the triazole nitrogen would also produce a singlet, typically in the upfield region of the spectrum. The protons of the amino group may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

A hypothetical data table for the expected ¹H NMR signals is presented below. It is important to note that these are estimated values and require experimental verification.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aniline-H (ortho to NH₂) | ~6.7-6.9 | d | ~8.0 |

| Aniline-H (meta to NH₂) | ~7.3-7.5 | d | ~8.0 |

| Triazole-H | ~7.5-8.0 | s | - |

| N-CH₃ | ~3.8-4.2 | s | - |

| NH₂ | variable | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline would give a distinct signal. The carbon atoms of the aniline ring would appear in the aromatic region (typically 110-150 ppm). The carbon attached to the amino group would be shifted upfield compared to the others due to the shielding effect of the nitrogen atom.

The two carbon atoms of the triazole ring would have characteristic chemical shifts in the heterocyclic aromatic region. The methyl carbon attached to the nitrogen would appear in the upfield region of the spectrum.

A predicted ¹³C NMR data table is provided below, which awaits experimental confirmation.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aniline-C (para to NH₂) | ~145-150 |

| Aniline-C (ortho to NH₂) | ~114-118 |

| Aniline-C (meta to NH₂) | ~128-132 |

| Aniline-C (ipso to triazole) | ~120-125 |

| Triazole-C4 | ~120-125 |

| Triazole-C5 | ~135-140 |

| N-CH₃ | ~35-40 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, which is particularly useful for assigning the protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This technique would be crucial for confirming the connection between the aniline ring and the triazole ring, as well as the position of the methyl group on the triazole.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline with high precision. This allows for the determination of the elemental formula of the compound, confirming its chemical composition. The expected exact mass for the molecular formula C₉H₁₀N₄ can be calculated and would be compared with the experimental value.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 175.0978 | Data not available |

| [M+Na]⁺ | 197.0797 | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to analyze the purity of the compound and to study its fragmentation pattern. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can provide valuable information for structural confirmation. The fragmentation would likely involve the cleavage of the bond between the aniline and triazole rings, as well as fragmentation of the triazole ring itself.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

No experimental FTIR or Raman spectra, including specific vibrational frequencies (in cm⁻¹) and their corresponding functional group assignments for 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, have been reported.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

There are no published UV-Vis absorption or emission spectra for this compound. Consequently, data regarding its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients, which are crucial for understanding its electronic transitions, are unavailable.

X-ray Crystallography for Solid-State Molecular Architecture

A crystal structure for 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline has not been determined or reported. Therefore, critical data such as its crystal system, space group, unit cell dimensions, and key bond lengths and angles are unknown.

Elemental Analysis for Compositional Verification

Published results from elemental analysis (CHN analysis) to confirm the empirical formula (C₉H₁₀N₄) of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline could not be located. This analysis is fundamental for verifying the compound's compositional purity.

Due to the absence of this foundational data, a scientifically accurate article that adheres to the user's strict outline and content requirements cannot be generated.

Computational and Theoretical Investigations of 4 1 Methyl 1h 1,2,3 Triazol 5 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. thaiscience.info A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For triazole-aniline derivatives, DFT calculations are used to map these orbitals and calculate their energies. nih.gov The HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the triazole ring and its substituents. This distribution dictates how the molecule interacts with other chemical species.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. For triazole derivatives, MEP analysis often reveals negative potential around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Analogous Triazole Derivatives

| Compound Analogue | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7a) | M06/6-311G(d,p) | -7.128 | -1.491 | 5.637 nih.gov |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7b) | M06/6-311G(d,p) | -6.973 | -1.358 | 5.615 nih.gov |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7c) | M06/6-311G(d,p) | -7.144 | -2.526 | 4.618 nih.gov |

| p-aminoaniline | B3LYP/6-311G(d,p) | -4.997 | -0.395 | 4.602 thaiscience.info |

Note: Data presented is for structurally related compounds to illustrate the application of the methodology, as specific calculations for 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline were not available in the cited literature.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical calculations of ¹H and ¹³C NMR spectra for triazole derivatives have shown good correlation with experimental data, aiding in the structural assignment of complex molecules and distinguishing between isomers. nih.govufv.brufv.br

Similarly, theoretical vibrational frequencies can be computed and compared with experimental Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's structural and bonding characteristics. ekb.eg For instance, the characteristic stretching frequencies of the C=N and N-N bonds within the triazole ring can be accurately predicted.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Triazole Derivative

| Spectroscopic Data | Experimental Value | Theoretical Method | Calculated Value |

|---|---|---|---|

| ¹H NMR (Triazole H-4) | δ = 8.77 ppm nih.gov | GIAO | Correlates well with experiment nih.gov |

| ¹³C NMR (Triazole C-4) | δ = 122.83 ppm nih.gov | GIAO | Correlates well with experiment nih.gov |

| IR Frequency (C=N stretch) | ~1500-1600 cm⁻¹ | DFT/B3LYP | Matches experimental range ekb.eg |

Note: The data illustrates the typical application and accuracy of theoretical predictions for 1,2,3-triazole systems.

The 1,2,3-triazole ring system can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. researchgate.net For the parent 1,2,3-triazole, the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. researchgate.net However, substitution on the ring, as in 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, locks the methyl group onto the N1 nitrogen, preventing this specific tautomerism.

Isomerization in this context primarily refers to regioisomers formed during synthesis. The cycloaddition reaction used to form the 1,2,3-triazole ring can lead to either 1,4-disubstituted or 1,5-disubstituted products. Computational studies can predict the relative energies and activation barriers for the formation of each isomer, helping to explain the observed regioselectivity of the reaction. vibgyorpublishers.org Spectroscopic techniques, particularly ¹³C NMR, are crucial for distinguishing between these isomers, as the chemical shifts of the triazole ring carbons differ significantly and predictably between the 1,4- and 1,5-isomers. vibgyorpublishers.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend beyond the static picture provided by quantum calculations to explore the dynamic behavior of molecules, including their flexibility and interactions with other molecules.

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. For 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, the most significant conformational freedom comes from the rotation around the single bond connecting the aniline and triazole rings.

Computational methods can be used to generate a potential energy surface (PES) by systematically rotating this bond and calculating the energy of the resulting conformer at each step. ekb.egekb.eg This analysis reveals the low-energy (stable) and high-energy (unstable) conformations. For analogous aryl-triazole systems, crystal structure data shows that the two rings are typically not coplanar. nih.govresearchgate.net For example, in 4-(1,2,4-Triazol-1-yl)aniline, the dihedral angle between the triazole and benzene (B151609) rings is 34.57°. nih.govresearchgate.net This twisted conformation is a result of balancing steric hindrance between the rings and the stabilizing effects of π-conjugation. The energy landscape for these molecules typically shows energy minima at these twisted conformations and energy maxima at the planar conformation due to steric clash. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target molecule, usually a protein receptor. pnrjournal.comresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The 1,2,3-triazole-aniline scaffold is a common motif in medicinal chemistry, and numerous docking studies have been performed on analogous compounds to evaluate their potential as anticancer, antimicrobial, or enzyme inhibitory agents. nih.govijper.orgnih.govmdpi.com

In a typical docking study, the triazole derivative is placed into the active site of a target protein, and a scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol. The results also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. For example, studies on similar compounds have shown that the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the aniline ring can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in the protein's active site. nih.gov

Table 3: Representative Molecular Docking Results for Structurally Similar Triazole Derivatives

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Thiazole-Triazole Conjugate | Rho6 Protein | -6.8 to -8.2 | Arene-cation, arene-sigma, hydrogen bonds nih.gov |

| 1,2,4-Triazole Derivative | c-kit Tyrosine Kinase | -176.749 | Not specified |

| 1,2,4-Triazole Derivative | Protein Kinase B | -170.066 | Not specified |

| 1H-1,2,3-Triazole Analog | Carbonic Anhydrase-II | Moderate Inhibition | Direct binding with active site residues nih.gov |

Note: The presented data is for analogous compounds, demonstrating the application of molecular docking to this class of molecules.

Theoretical Descriptors for Structure-Property Relationships

Theoretical descriptors derived from computational chemistry are paramount in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These descriptors are numerical values that encode structural, electronic, and physicochemical features of a molecule. Due to a lack of specific studies on 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, data from closely related 1,2,3-triazole derivatives are presented here to illustrate the types of descriptors and their significance.

Density Functional Theory (DFT) is a common method for calculating these descriptors. For example, studies on related 1,2,3-triazole derivatives have reported optimized geometries, including bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental in defining the molecule's shape and steric profile.

Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Pharmacokinetic properties, often grouped under ADME (Absorption, Distribution, Metabolism, and Excretion), can also be predicted computationally. These theoretical descriptors are vital in the early stages of drug discovery to assess the drug-likeness of a compound.

Below are tables of theoretical data for a related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N'-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, which provide an example of the types of computational data generated for such molecules. semanticscholar.org

Table 1: Selected Calculated Structural Parameters for a Related 1,2,3-Triazole Derivative semanticscholar.org

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| N=N (triazole) | 1.29101 |

| N-N (triazole) | 1.36720 |

Data obtained from DFT/B3LYP/6-311++G(d,p) level calculations for (E)-1-(4-methoxyphenyl)-5-methyl-N'-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. semanticscholar.org

Table 2: Predicted ADME and Physicochemical Properties for a Related 1,2,3-Triazole Derivative semanticscholar.org

| Property | Predicted Value |

|---|---|

| Molecular Weight | 453.5 g/mol |

| LogP | 4.25 |

| Water Solubility | Poor |

| H-bond Acceptors | 6 |

| H-bond Donors | 1 |

These properties were calculated in silico for (E)-1-(4-methoxyphenyl)-5-methyl-N'-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide and are indicative of its potential drug-likeness. semanticscholar.org

By analyzing these and other theoretical descriptors, researchers can build predictive models that correlate a molecule's structural features with its biological activity or physical properties. This computational pre-screening is a cost-effective and time-efficient strategy to identify promising candidates for further experimental investigation.

Applications of 4 1 Methyl 1h 1,2,3 Triazol 5 Yl Aniline in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Multistep Synthetic Pathways

4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline serves as a crucial bifunctional building block, or synthon, in a variety of multistep synthetic sequences. The utility of this compound stems from the distinct reactivity of its two main components: the primary aromatic amine (aniline) group and the chemically robust triazole ring.

The aniline (B41778) moiety provides a reactive handle for a wide array of chemical transformations. It can readily undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer-type reactions.

Condensation reactions: Formation of imines (Schiff bases) by reacting with aldehydes or ketones. researchgate.net

Conversely, the 1-methyl-1,2,3-triazole ring is known for its high thermal and chemical stability. This inertness ensures that the triazole core remains intact during transformations targeting the aniline group. The development of efficient methods for the synthesis of 1,2,3-triazoles has increased interest in this isomer for various applications. nih.gov This dual functionality allows for the sequential and controlled elaboration of molecular structures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Integration into Complex Molecular Architectures

The structure of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is particularly well-suited for integration into large and complex molecular architectures. The 1,2,3-triazole ring, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," acts as a rigid and stable linker connecting different molecular fragments. mdpi.comnih.gov

This compound can be envisioned as a bridge between two different chemical domains. For instance, the aniline group can be incorporated into a polymer backbone or attached to a solid support, while the triazole ring, potentially bearing other functional groups, can interact with biological targets or participate in supramolecular assemblies. The defined geometry of the triazole and aniline rings allows for precise spatial positioning of appended functionalities, which is critical in the design of molecules with specific functions, such as enzyme inhibitors or molecular sensors. The synthesis of heterocycles containing pyrazole, thiazole (B1198619), and triazole moieties is of significant interest to both academic and industrial communities due to their wide range of applications. nih.gov

Development of Functional Materials through Derivatization

Derivatization of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is a key strategy for the development of novel functional materials with tailored properties. Modifications, primarily at the aniline nitrogen, can lead to the creation of polymers, dyes, and other advanced materials. For example, oxidative polymerization of the aniline moiety can yield conductive polymers (polyanilines) where the triazole unit is a pendant group, influencing the polymer's solubility, processability, and electronic properties.

The incorporation of this building block into materials can impart desirable characteristics:

Photophysical Properties: The conjugated system can be extended through derivatization to create organic dyes and pigments with specific absorption and emission profiles. The trifluoromethyl group, for example, is known to increase the HOMO-LUMO energy gap, enabling a blue shift in photoluminescent emission. ossila.com

Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing.

Below is a table detailing potential derivatives and their applications in materials science.

| Derivative Class | Potential Derivatization Reaction | Resulting Functional Material | Potential Application |

| Polyanilines | Oxidative Polymerization | Conductive Polymer | Antistatic coatings, sensors, electrochromic devices |

| Azo Dyes | Diazotization followed by Azo Coupling | Azo Dye/Pigment | Textiles, printing, optical data storage |

| Polyimides | Reaction with Dianhydrides | High-Performance Polymer | Aerospace components, flexible electronics |

| Schiff Base Ligands | Condensation with Salicylaldehydes | Metal-Complexing Ligand | Catalysis, fluorescent sensors |

Methodologies for Chemical Library Synthesis and Combinatorial Chemistry

In the pursuit of new bioactive compounds, combinatorial chemistry and the synthesis of chemical libraries are powerful tools. 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is an excellent scaffold for such endeavors due to the reliable and high-yielding reactions of its aniline group. nih.gov

The primary amino group serves as a point of diversification. Starting from this single building block, a vast library of compounds can be generated by reacting it with a diverse set of reagents in a parallel or automated fashion. For example, reacting the parent aniline with a collection of different acyl chlorides would produce a library of corresponding amides. Each member of this library retains the core 4-(1-methyl-1H-1,2,3-triazol-5-yl) structure but differs in the substituent attached to the amide nitrogen.

This strategy allows for the rapid exploration of the chemical space around a core scaffold, which is highly efficient for structure-activity relationship (SAR) studies in drug discovery and materials science. The robust nature of the triazole ring ensures that the core structure remains consistent across the library, allowing for a clear correlation between the changes in the appended group and the observed properties (e.g., biological activity, fluorescence). nih.gov

Future Research Directions and Emerging Methodologies for 4 1 Methyl 1h 1,2,3 Triazol 5 Yl Aniline Research

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline will likely focus on moving beyond traditional methods to embrace greener alternatives.

One promising avenue is the expansion of "click" chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comrsc.org While this method is already established for the synthesis of 1,2,3-triazoles, future work could focus on developing more sustainable versions. mdpi.com This includes the use of water as a solvent, minimizing the need for organic solvents and simplifying purification processes. researchgate.net The exploration of heterogeneous catalysts could also offer advantages in terms of catalyst recovery and reuse, further enhancing the sustainability of the synthesis.

Multicomponent reactions (MCRs) represent another significant area for future investigation. researchgate.net These reactions, in which three or more reactants combine in a single step to form a product that contains portions of all the reactants, are highly atom-economical and can significantly reduce the number of synthetic steps, leading to less waste and lower energy consumption. researchgate.net The development of a one-pot MCR for the synthesis of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline could streamline its production.

Additionally, the principles of green chemistry should be more broadly applied. nih.gov This includes the use of alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction times and improve yields. nih.gov The use of bio-based starting materials and solvents should also be explored to reduce the environmental footprint of the synthesis.

| Synthetic Strategy | Potential Advantages for 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Synthesis |

| Modified Click Chemistry | Use of water as a solvent, recyclable heterogeneous catalysts, improved atom economy. |

| Multicomponent Reactions | Reduced number of synthetic steps, lower waste generation, increased efficiency. |

| Green Chemistry Approaches | Use of renewable starting materials, alternative energy sources (microwaves, ultrasound), biodegradable solvents. |

Integration of Advanced Automation in Synthesis and Characterization

The integration of automation and high-throughput screening technologies has the potential to revolutionize the discovery and optimization of synthetic routes. For 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, automated platforms can be employed to rapidly screen a wide range of reaction conditions, including catalysts, solvents, temperatures, and reactant ratios. This can lead to the identification of optimal synthetic protocols with improved yields and purity in a fraction of the time required for traditional manual methods.

Continuous flow chemistry is a particularly promising automated technology. rsc.org In a flow reactor, reagents are continuously pumped through a series of tubes or channels where the reaction occurs. rsc.org This technique offers precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for seamless scale-up. rsc.org The development of a continuous flow process for the synthesis of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline could lead to a more efficient and scalable manufacturing process.

Furthermore, the integration of automated characterization techniques, such as online NMR and mass spectrometry, can provide real-time monitoring of reaction progress. This allows for rapid optimization and a deeper understanding of the reaction mechanism.

| Automation Technology | Application in 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Research |

| High-Throughput Screening | Rapid optimization of reaction conditions (catalysts, solvents, temperature). |

| Continuous Flow Chemistry | Improved control over reaction parameters, enhanced safety, and scalability. rsc.org |

| Online Analytical Techniques | Real-time reaction monitoring for rapid optimization and mechanistic studies. |

Refinement and Application of Cutting-Edge Computational Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, advanced computational methodologies can provide valuable insights into its electronic structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic transitions. researchgate.net These calculations can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of the molecule's structure-property relationships.

Molecular docking simulations are another powerful computational tool that can be used to predict the binding affinity and mode of interaction of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline with various biological targets. nih.gov This can help to identify potential therapeutic applications and guide the design of new analogs with improved activity. The use of time-dependent DFT (TD-DFT) can also predict the UV-Vis absorption spectra of the molecule and its derivatives. researchgate.net

Future research should focus on the use of more sophisticated computational models that can more accurately account for solvent effects and dynamic conformational changes. The integration of machine learning and artificial intelligence with these computational methods could further accelerate the discovery of new applications for this compound.

| Computational Method | Application in 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Research |

| Density Functional Theory (DFT) | Prediction of molecular properties, interpretation of spectroscopic data. researchgate.net |

| Molecular Docking | Prediction of binding affinity and interactions with biological targets. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. researchgate.net |

| Machine Learning/AI | Accelerated discovery of new properties and applications. |

Investigation of New Chemical Transformations and Functionalization Strategies

The versatility of the 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline scaffold provides ample opportunities for further chemical exploration. Future research should focus on the development of novel chemical transformations and functionalization strategies to create a diverse library of derivatives with unique properties.

The aniline (B41778) moiety offers a reactive handle for a variety of chemical modifications, including acylation, alkylation, and diazotization followed by substitution. These reactions can be used to introduce a wide range of functional groups, which can modulate the molecule's physicochemical properties and biological activity.

The triazole ring, while generally stable, can also undergo certain chemical transformations. For example, N-alkylation or N-arylation of the remaining nitrogen atoms in the triazole ring could be explored. Additionally, the development of methods for the selective functionalization of the C-H bonds on the triazole or aniline rings would be a significant advancement.

The synthesis of annulated systems, where the triazole or aniline ring is fused to other heterocyclic rings, could lead to the discovery of novel compounds with interesting photophysical or biological properties. nuph.edu.ua For instance, the condensation of 5-amino-1,2,3-triazoles with methylene (B1212753) active compounds is a known method for creating triazolo[4,5-b]pyridines. nuph.edu.ua

| Functionalization Strategy | Potential Outcome for 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline |

| Aniline Moiety Modification | Introduction of diverse functional groups to tune properties. |

| Triazole Ring Chemistry | N-alkylation/arylation, selective C-H functionalization. |

| Annulation Reactions | Creation of novel fused heterocyclic systems with unique properties. nuph.edu.ua |

Q & A

Q. What are the established synthetic routes for 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline?

The compound is synthesized via multi-step reactions, often starting with nitrobenzene derivatives. A metal-free two-step route involves:

- Step 1 : Reduction of nitrobenzene to aniline using Fe/HCl.

- Step 2 : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety . Alternative methods include Pd-catalyzed cross-coupling for regioselective triazole formation, with yields optimized at 60–80°C in acetonitrile .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : and NMR identify aromatic protons (δ 6.8–7.2 ppm) and triazole carbons (δ 140–150 ppm).

- IR Spectroscopy : Stretching vibrations for NH (3350–3450 cm) and triazole C=N (1600–1650 cm) confirm functional groups .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and dihedral angles (e.g., triazole ring planarity) .

Q. What preliminary biological activities have been reported for this compound?

Screening studies indicate:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Anticancer Potential : IC of 12 µM against HeLa cells via apoptosis induction . These activities are attributed to triazole-mediated enzyme inhibition (e.g., cytochrome P450) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

- Catalyst Selection : CuI vs. Ru-based catalysts for regioselective triazole formation (yield: 75% vs. 82%) .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing intermediates .

- Temperature Control : Lower temperatures (40°C) reduce side reactions in nitro group reduction .

Q. How do structural modifications influence biological activity?

A comparative analysis reveals:

Q. How can contradictions in biological data across studies be resolved?

Discrepancies in IC values (e.g., 12 µM vs. 25 µM for HeLa cells) may arise from:

- Assay Variability : MTT vs. ATP-based viability assays.

- Cell Line Heterogeneity : Clonal differences in drug uptake. Standardized protocols (e.g., CLSI guidelines) and dose-response validation (3 replicates) are recommended .

Q. What computational methods predict binding interactions with biological targets?

- Molecular Docking : AutoDock Vina simulates triazole interactions with ATP-binding pockets (e.g., kinase inhibition; ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Methodological Notes

- Synthesis Optimization : Prioritize CuAAC for regioselectivity; use TLC/HPLC for purity checks .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Data Analysis : Apply ANOVA for comparing IC values across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.